molecular formula C22H17N3O5 B601239 (Z)-Azoxystrobin CAS No. 143130-94-3

(Z)-Azoxystrobin

Cat. No. B601239
M. Wt: 403.40
InChI Key:
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Description

(Z)-Azoxystrobin is a fungicide commonly used in agricultural and horticultural applications. It is an active ingredient in many commercial fungicides, and is known to be effective against a variety of fungi, including powdery mildews, rusts, and leaf spots. The compound is a derivative of the naturally occurring compound strobilurin, and has been used in commercial products since the 1990s. It is a systemic fungicide, meaning that it is absorbed by the plant and moves throughout the plant system to provide protection against fungal infection. (Z)-Azoxystrobin is known to have a wide range of effects on fungi, including inhibition of spore germination, inhibition of hyphal growth, and inhibition of sporulation. Furthermore, it has been found to be effective against a variety of plant-pathogenic fungi, including some of the most common and destructive plant diseases.

Scientific Research Applications

  • Synthesis and Immunoassay Development : Azoxystrobin, a broad-spectrum systemic fungicide, is used worldwide against plant pathogenic fungi. Research has focused on synthesizing its metabolites and transformation products, leading to the development of immunoassays for qualitative determination of azoxystrobin and its metabolites in the environment (Parra et al., 2012).

  • Degradation by Microorganisms : Bacillus licheniformis strain TAB7, used in commercial compost, can degrade azoxystrobin into less toxic metabolites. This discovery is significant for understanding azoxystrobin's environmental fate and reducing its ecological impact (Mpofu et al., 2021).

  • Impact on Non-Target Organisms : Studies have shown that azoxystrobin can affect non-target species like green algae and earthworms. It impacts photosynthetic efficiency, antioxidant enzyme activities, and causes oxidative stress and DNA damage in these organisms (Lu et al., 2018; Han et al., 2014)(Han et al., 2014).

  • Phototransformation in Organic Solvents : Research has investigated the photochemistry of azoxystrobin, revealing its photoisomerization in organic solvents, which is relevant for understanding its behavior on crop leaves (Chastain et al., 2013).

  • Toxicity Effects on Zebrafish : Azoxystrobin has been shown to cause toxic effects in zebrafish, including oxidative stress, endocrine disruption, and altered gene expression related to stress response (Jiang et al., 2018).

  • Antibody Development for Residue Determination : Development of an indirect competitive immunoassay for azoxystrobin residue determination has been achieved, using monoclonal antibodies with high affinity to azoxystrobin (Parra et al., 2012).

  • Effects on Gut Microbiota and Colonic Barrier Function : Azoxystrobin has been found to disrupt colonic barrier function in mice, mediated by gut microbiota, indicating potential health risks of this pesticide (Meng et al., 2023).

  • Biodegradation by Bacterial Strains : Ochrobactrum anthropi SH14 has been identified as capable of degrading azoxystrobin, offering a biological method for mitigating its environmental impact (Feng et al., 2020).

  • Monitoring Fungicide Sensitivity : Research has monitored the sensitivity of Alternaria solani to azoxystrobin in Wisconsin, revealing an increase in isolates with decreased sensitivity due to site-specific mutations (Rosenzweig et al., 2008).

  • Soil Microbiome Impact : Azoxystrobin's impact on soil microbiome has been studied, showing it can inhibit soil enzyme activities and alter microbial community structure, with implications for soil health and nutrient cycling (Xinhong et al., 2020).

properties

IUPAC Name

methyl (Z)-2-[2-[6-(2-cyanophenoxy)pyrimidin-4-yl]oxyphenyl]-3-methoxyprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17N3O5/c1-27-13-17(22(26)28-2)16-8-4-6-10-19(16)30-21-11-20(24-14-25-21)29-18-9-5-3-7-15(18)12-23/h3-11,13-14H,1-2H3/b17-13-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFDXOXNFNRHQEC-LGMDPLHJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC=C(C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CO/C=C(/C1=CC=CC=C1OC2=NC=NC(=C2)OC3=CC=CC=C3C#N)\C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801348332
Record name (Z)-Azoxystrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-Azoxystrobin

CAS RN

143130-94-3
Record name (Z)-Azoxystrobin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801348332
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
21
Citations
P Marczewska, M Płonka, J Rolnik… - … Science and Health …, 2020 - Taylor & Francis
A method was developed for the simultaneous qualitative and quantitative determination of azoxystrobin and its relevant impurity (Z)-azoxystrobin using high performance liquid …
Number of citations: 10 www.tandfonline.com
A Boudina, C Emmelin, A Baaliouamer, O Paisse… - Chemosphere, 2007 - Elsevier
… Compound G is assigned as the Z-azoxystrobin isomer. For this compound, the [M+H] + and [M−H] − ion products as well as the fragmentation pattern are essentially the same as for …
Number of citations: 58 www.sciencedirect.com
E Mpofu, A Alias, K Tomita, C Suzuki-Minakuchi… - Chemosphere, 2021 - Elsevier
Azoxystrobin (AZ) is a broad-spectrum synthetic fungicide widely used in agriculture globally. However, there are concerns about its fate and effects in the environment. It is reportedly …
Number of citations: 5 www.sciencedirect.com
M Gautam, T Etzerodt, IS Fomsgaard - International Journal of …, 2017 - Taylor & Francis
Pesticide metabolite identification is gaining increased attention because of the interest in potential metabolite toxicity. Azoxystrobin is one of the most prevalent pesticide residues in …
Number of citations: 14 www.tandfonline.com
S Noegrohati, S Sulasmi, E Hernadi… - Food Quality and …, 2019 - academic.oup.com
… The objective of this study is to obtain the information on dissipation and distribution of azoxystrobin, Z-azoxystrobin, and difenoconazole residues within red dragon fruit and to find the …
Number of citations: 13 academic.oup.com
S Noegrohati, E Hernadi, S Asviastuti - Bulletin of environmental …, 2018 - Springer
… Precursor ion of Azoxystrobin, Z-Azoxystrobin and Difenoconazole were isolated at the first quadrupole, fragmented by collision-induced dissociation (CID) in the collision cell. The …
Number of citations: 10 link.springer.com
QS Wang, Y Fu, L Zhang, SP Ling… - Journal of Food Safety …, 2020 - cabdirect.org
Objective: To determine the residues of pyriminobac-methyl isomers (E)-azoxystrobin and (Z)-azoxystrobin in paddy (brown rice, husk and straw) by ultra performance liquid …
Number of citations: 2 www.cabdirect.org
G Kozlov, E Alekseev, T Chermenskaya - Biocatalysis and Agricultural …, 2022 - Elsevier
… suitable for the separation of some compounds (Z-azoxystrobin, E-azoxystrobin, fludioxonil), … When using a gradient chromatographic regime, Z-azoxystrobin and E-azoxystrobin exited …
Number of citations: 3 www.sciencedirect.com
B Ma, W Uddin - Plant disease, 2009 - Am Phytopath Society
… z Azoxystrobin-amended medium contains azoxystrobin at 1 µg/ml, SHAM at 100 µg/ml, acetone at 1,000 µg/ml, and methanol at 1,000 µg/ml. …
Number of citations: 52 apsjournals.apsnet.org
P Cabras, A Angion, VL Garau, FM Pirisi… - Journal of AOAC …, 1998 - academic.oup.com
Azoxystrobin, fluazinam, kresoxim-methyl, mepanipyrim, and tetraconazole were determined in grapes, must, and wine by a gas chromatographic method with nitrogen-phosphorus (NP…
Number of citations: 99 academic.oup.com

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